![molecular formula C21H19N5O B5686513 N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5686513.png)
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-136, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
CPI-136 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, CPI-136 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CPI-136 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C. CPI-136 has also been shown to inhibit the growth of malaria parasites, making it a potential candidate for the treatment of malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPI-136 is its specificity towards CK2, which minimizes off-target effects. However, one of the limitations of CPI-136 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development and application of CPI-136. One potential direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the development of CPI-136 derivatives with improved pharmacokinetic properties. In addition, further studies are needed to evaluate the efficacy of CPI-136 in preclinical and clinical trials for the treatment of cancer, hepatitis C, and malaria.
Métodos De Síntesis
The synthesis of CPI-136 involves a multi-step process that begins with the reaction of 1H-indole-5-carboxaldehyde with cyclopropylamine to form N-cyclopropyl-1H-indole-5-carboxamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to form N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
CPI-136 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, CPI-136 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(17-2-1-3-19(11-17)25-13-23-24-14-25)26(18-5-6-18)12-15-4-7-20-16(10-15)8-9-22-20/h1-4,7-11,13-14,18,22H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHCSDIBBSSUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC3=C(C=C2)NC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.